9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]chromenone core, which is a fused ring system, and a 4-chlorobenzyl ether substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted phenol and an appropriate diketone, under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via an etherification reaction. This step involves the reaction of the chromenone intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Final Cyclization and Methylation: The final step involves cyclization to form the dihydrocyclopenta ring and methylation at the 7-position, which can be achieved using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of substituted chromenones on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in the design of anti-inflammatory or anticancer agents, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain biological targets, while the chromenone core can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 9-[(4-methylbenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
Compared to similar compounds, 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the specific positioning and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group, in particular, can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-[(4-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-7-14(21)8-6-13)19-15-3-2-4-16(15)20(22)24-18(19)10-12/h5-10H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAAABHGVFGWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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